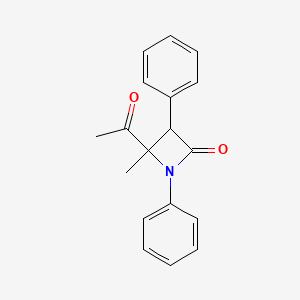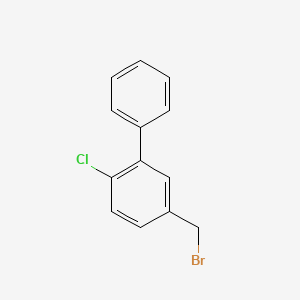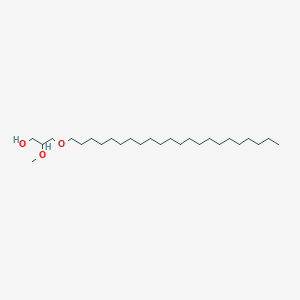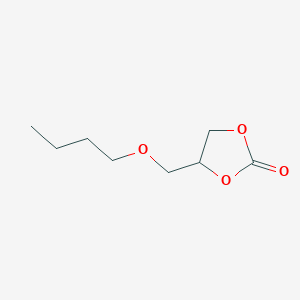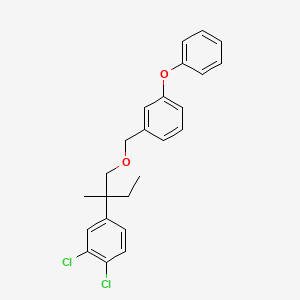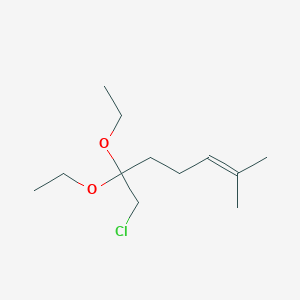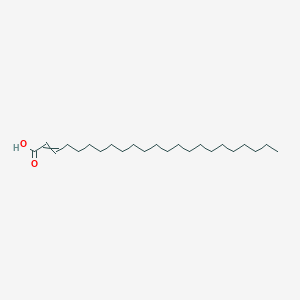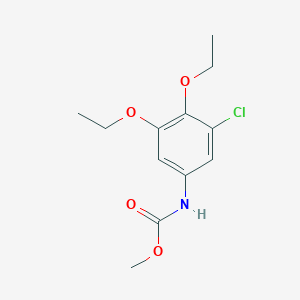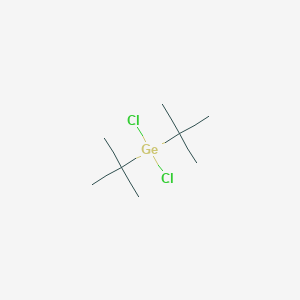![molecular formula C6H12Cl3N2Pt B14418764 1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum CAS No. 82025-23-8](/img/structure/B14418764.png)
1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum is a compound that combines the bicyclic organic structure of 1,4-diazabicyclo[2.2.2]octane with trichloroplatinum. . Trichloroplatinum, on the other hand, is a platinum-based compound known for its applications in catalysis and material science.
Preparation Methods
The synthesis of 1,4-diazabicyclo[2.2.2]octane typically involves the reaction of ethylenediamine with formaldehyde under basic conditions . The compound is purified by sublimation under vacuum or recrystallization from petroleum ether . For the preparation of trichloroplatinum complexes, platinum chloride is reacted with various ligands under controlled conditions to form the desired complex .
Chemical Reactions Analysis
1,4-Diazabicyclo[2.2.2]octane undergoes a variety of chemical reactions due to its nucleophilic and basic properties. It participates in:
Oxidation: Forms adducts with hydrogen peroxide and sulfur dioxide.
Substitution: Acts as a catalyst in Baylis-Hillman reactions of aldehydes and unsaturated ketones.
Cycloaddition: Involved in the synthesis of heterocyclic compounds.
Common reagents include aldehydes, ketones, and isocyanates, with reaction conditions often involving mild temperatures and the presence of solvents like ethanol or benzene . Major products include polyurethane and various heterocyclic compounds .
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in fluorescence microscopy as an anti-fade reagent.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the production of polyurethane foams and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its function as a nucleophilic catalyst, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . It acts by donating electron pairs to electrophilic centers, thereby promoting various organic transformations . Trichloroplatinum complexes, on the other hand, act as catalysts by providing a reactive platinum center that can coordinate with substrates and facilitate their transformation .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane is similar to compounds like quinuclidine and tropane, which also have bicyclic structures and nucleophilic properties . 1,4-diazabicyclo[2.2.2]octane is unique in its high nucleophilicity and ability to form stable adducts with various reagents . Quinuclidine, for example, has one of its nitrogen atoms replaced by a carbon atom, making it less nucleophilic compared to 1,4-diazabicyclo[2.2.2]octane .
Properties
CAS No. |
82025-23-8 |
|---|---|
Molecular Formula |
C6H12Cl3N2Pt |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;trichloroplatinum |
InChI |
InChI=1S/C6H12N2.3ClH.Pt/c1-2-8-5-3-7(1)4-6-8;;;;/h1-6H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
VOOLKFKKYWEWNG-UHFFFAOYSA-K |
Canonical SMILES |
C1CN2CCN1CC2.Cl[Pt](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


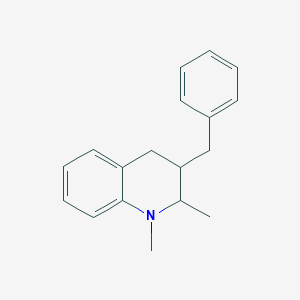
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
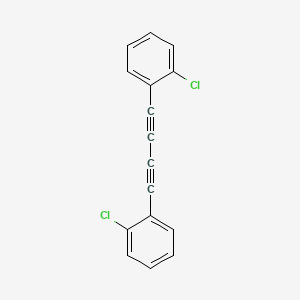
![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
